3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione
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Overview
Description
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a combination of chloroaniline, methyl, phenyl, and imidazole-2-thiol groups, which contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 4-methyl-5-phenylimidazole-2-thiol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as catalytic hydrogenation and the use of metal-free carbon catalysts have been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with similar chloroaniline structure but lacking the imidazole and thiol groups.
4-(4-Chloroanilino)quinoline: Another compound with a chloroaniline group, known for its anticancer properties.
Uniqueness
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11-15(12-5-3-2-4-6-12)20(16(21)18-11)19-14-9-7-13(17)8-10-14/h2-10,19H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNPRWRKZQXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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